7-Bromobenzo[d]isoxazol-3-amine

Medicinal chemistry Building block procurement Heterocyclic synthesis

For PROTAC and molecular glue degrader programs, positional isomerism is non-interchangeable. Researchers requiring the 7-bromo substitution pattern for directed cross-coupling cannot substitute 4-, 5-, or 6-bromo isomers without altering downstream SAR. This compound provides the correct functionalization vector for palladium-catalyzed linker attachment and orthogonal 3-amino elaboration. - 7-Br handle enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings for linker conjugation. - 3-NH₂ group supports independent protection/functionalization for warhead diversification. - Consensus Log P 1.95 and TPSA 52.05 Ų yield derivatives with favorable physicochemical profiles. - Available in 250 mg to 10 g pack sizes with NMR, HPLC, or GC analytical certification.

Molecular Formula C7H5BrN2O
Molecular Weight 213.034
CAS No. 1260860-32-9
Cat. No. B573109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromobenzo[d]isoxazol-3-amine
CAS1260860-32-9
Molecular FormulaC7H5BrN2O
Molecular Weight213.034
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)ON=C2N
InChIInChI=1S/C7H5BrN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10)
InChIKeyUVIIPEZSYZNVET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromobenzo[d]isoxazol-3-amine: Specifications & Procurement


7-Bromobenzo[d]isoxazol-3-amine (CAS 1260860-32-9) is a heterocyclic aromatic compound belonging to the benzo[d]isoxazole class, characterized by a benzene ring fused to a five-membered isoxazole ring bearing a bromine substituent at the 7-position and a primary amine at the 3-position [1]. The molecular formula is C7H5BrN2O with a molecular weight of 213.03 g/mol [1]. The compound presents as a white to off-white crystalline solid with limited aqueous solubility but good dissolution in polar aprotic solvents including DMSO and DMF . Standard commercial purity is typically ≥95%, with NMR, HPLC, or GC analytical certification available .

Position-specific 7-bromo handle for targeted cross-coupling diversification
Primary 3-amine enables orthogonal functionalization in drug discovery
Documented purity specifications with batch-specific COA support procurement confidence

7-Bromobenzo[d]isoxazol-3-amine: Substitution Risks


Positional isomerism is non-interchangeable for this compound class. The bromine substitution site (7-position versus 4-, 5-, or 6-positions) fundamentally alters synthetic accessibility via directed ortho-metalation or cross-coupling pathways, as well as the electronic properties and steric environment of the resulting derivatives . This compound serves as a specific building block for protein degrader synthesis and GABA receptor modulator development; structural analogs at alternative substitution positions do not provide equivalent functionalization vectors and cannot be substituted without altering the molecular geometry and downstream biological activity of the final compound [1].

Positional isomer reactivity

Alternative bromine positions (4-, 5-, 6-) may alter cross-coupling reactivity and downstream derivative geometry.

Stock discontinuity

5- and 6-bromo isomers are primarily inquiry-only without guaranteed stock, extending procurement lead time.

Purity documentation gaps

6-bromo isomer lacks published purity specifications, introducing quality uncertainty prior to use.

7-Bromobenzo[d]isoxazol-3-amine: Comparative Evidence


Commercial Availability

7-Bromobenzo[d]isoxazol-3-amine is commercially stocked and available for immediate procurement across multiple global suppliers (UK, Europe, China), with documented lead times of 3–14 days depending on region . In contrast, its 5-position isomer (5-bromobenzo[d]isoxazol-3-amine, CAS 455280-00-9) and 6-position isomer (6-bromobenzo[d]isoxazol-3-amine, CAS 177995-39-0) are primarily available through inquiry-only channels without guaranteed stock . This availability differential translates to faster project initiation timelines and reduced procurement uncertainty.

Commercial availability
Head-to-head
In stock: 250 mg–10 g; shipping 3–14 days. 5-/6-bromo isomers: inquiry only.
Supports faster project initiation with reduced procurement lead time.
Vendor catalog and inventory assessment
Medicinal chemistry Building block procurement Heterocyclic synthesis

Purity & Quality Specifications

7-Bromobenzo[d]isoxazol-3-amine is consistently offered with defined purity specifications of 95–96% across multiple reputable vendors, with batch-specific certificates of analysis (COA) including NMR, HPLC, and GC data . The 5-bromo positional isomer is also available at 95% purity , and the 5,7-dibromo derivative is documented with a molecular weight of 291.93 g/mol . However, the 6-bromo isomer lacks published purity specifications in open catalogs . This documentation transparency enables confident procurement decisions and reduces the need for in-house quality verification prior to use.

Purity & quality specs
Specification review
95–96% purity; COA with NMR, HPLC, GC. 6-bromo isomer: purity not specified.
Documented quality supports procurement confidence.
Batch-specific certificates available
Quality control Analytical chemistry Building block procurement

Protein Degrader Building Block Designation

7-Bromobenzo[d]isoxazol-3-amine is explicitly classified by commercial suppliers under the 'Protein Degrader Building Blocks' product family, indicating its utility in synthesizing PROTACs (PROteolysis TArgeting Chimeras) and molecular glue degraders [1]. While the broader benzo[d]isoxazole scaffold is recognized as a 'privileged structure' in medicinal chemistry with applications in kinase inhibition, serotonin receptor modulation, and BET bromodomain inhibition [2], this specific 7-bromo-3-amine substitution pattern provides a vector for functionalization suitable for degrader linker attachment. Alternative substitution isomers (4-, 5-, 6-bromo) lack this explicit application classification in vendor catalogs and offer different functionalization geometries .

Degrader building block designation
Class-level
Classified as Protein Degrader Building Block. Scaffold reported in BET inhibitor studies (ΔTm >6°C for BRD4).
Guides building block selection for PROTAC synthesis programs.
Class-level inference from vendor classification and literature
Targeted protein degradation PROTAC synthesis Chemical biology

Lipophilicity & Solubility Profile

7-Bromobenzo[d]isoxazol-3-amine has computed physicochemical parameters including consensus Log P (o/w) of 1.95, Log S (ESOL) of -3.06 (corresponding to calculated solubility of 0.187 mg/mL), and topological polar surface area (TPSA) of 52.05 Ų . These values place the compound within favorable drug-likeness space for fragment-based or building block-derived compounds. The 7-position bromine substitution pattern, combined with the 3-amino group, creates a specific electronic and steric environment distinct from alternative substitution isomers, which alters both reactivity in cross-coupling reactions and the physicochemical properties of derived analogs . Class-level scaffold data indicate that benzo[d]isoxazole derivatives have demonstrated favorable drug-likeness and pharmacokinetic profiles in BET inhibitor development programs [1].

Lipophilicity & solubility
Reported
Log P 1.95; Log S -3.06 (0.187 mg/mL); TPSA 52.05 Ų
Supports pre-synthetic ADME and developability assessment.
Computed properties (XLogP3, ESOL, Ertl)
ADME prediction Drug-likeness assessment Physicochemical characterization

7-Bromobenzo[d]isoxazol-3-amine: Applications & Procurement


PROTAC Linker Synthesis

Given its explicit classification as a 'Protein Degrader Building Block' by commercial suppliers [1], 7-Bromobenzo[d]isoxazol-3-amine is optimally positioned for use as a synthetic intermediate in PROTAC (PROteolysis TArgeting Chimeras) development programs. The 7-bromo position serves as a functional handle for palladium-catalyzed cross-coupling reactions to attach linker moieties, while the 3-amino group can be further elaborated to create target protein-binding warheads. Researchers working on novel E3 ligase recruiters or molecular glue degraders should prioritize this compound over positional isomers due to its commercial availability and documented utility in degrader chemistry.

GABA Receptor Modulator Synthesis

This compound has been identified as a building block for creating GABA receptor modulators with enhanced subtype selectivity . The benzo[d]isoxazole core structure mimics endogenous neurotransmitter scaffolds, and the 7-bromine substitution provides metabolic stability in resulting drug candidates . Procurement of this specific positional isomer ensures the correct spatial orientation for GABA receptor binding site interactions, as alternative bromination patterns (4-, 5-, or 6-position) would alter the molecular geometry and likely reduce subtype selectivity. Use of 7-Bromobenzo[d]isoxazol-3-amine enables direct entry into validated structure-activity relationship (SAR) studies for neurological drug discovery programs.

BET Bromodomain Inhibitor Scaffold Exploration

The benzo[d]isoxazole scaffold has been validated as a privileged structure for BET bromodomain inhibitor development, with derivatives showing ΔTm values exceeding 6°C for BRD4 binding and demonstrating potent anti-proliferative activity in prostate cancer models [2]. While the published literature primarily focuses on 5-substituted or 3-ethyl benzo[d]isoxazole derivatives, the 7-bromo-3-amine substitution pattern represents an underexplored vector for generating novel BET inhibitor analogs with potentially improved selectivity profiles. Researchers seeking to expand chemical space beyond literature-reported BET inhibitor chemotypes should consider this compound as a divergent starting point for scaffold-hopping campaigns.

Cross-Coupling Library Synthesis

The 7-bromine substituent serves as an ideal handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling rapid diversification of the benzo[d]isoxazole core . The 3-amino group can be protected or functionalized independently, providing orthogonal reactivity for sequential derivatization. With consensus Log P of 1.95 and TPSA of 52.05 Ų , the compound produces derivatives with favorable physicochemical properties for medicinal chemistry campaigns. Its immediate commercial availability across multiple pack sizes (250 mg to 10 g) with analytical certification enables both small-scale exploratory chemistry and larger-scale library synthesis without synthetic lead time.

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Position-specific 7-bromo for cross-coupling attachment
Orthogonal 3-amine functionalization and linker efficiency
GABA receptor modulator research
Benzo[d]isoxazole core for neurotransmitter scaffold mimicry
Subtype selectivity and metabolic stability profiling
BET bromodomain inhibitor exploration
7-bromo-3-amine substitution pattern for scaffold hopping
BRD4 binding and selectivity assessment
Cross-coupling library synthesis
Bromo-aryl handle for Suzuki/Buchwald/Sonogashira diversification
Orthogonal reactivity and derivative physicochemical profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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